molecular formula C19H14N2O4 B1683939 RG108 CAS No. 48208-26-0

RG108

Cat. No.: B1683939
CAS No.: 48208-26-0
M. Wt: 334.3 g/mol
InChI Key: HPTXLHAHLXOAKV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RG108, a non-nucleoside DNA methyltransferase (DNMT) inhibitor, was rationally designed using a 3D model of the DNMT1 catalytic pocket to block its active site . It selectively inhibits DNMT1, reducing global DNA methylation without incorporating into DNA or trapping DNMTs covalently, which minimizes cytotoxicity . This compound reactivates tumor suppressor genes (e.g., p16, TIMP3, SFRP1) by promoter demethylation in colon cancer cells while sparing centromeric repeats . At low micromolar concentrations (e.g., 50–100 µM), this compound enhances stem cell pluripotency (e.g., upregulating NANOG, OCT4, SOX2 in mesenchymal stem cells) and improves somatic cell nuclear transfer (SCNT) efficiency by reducing DNA methylation in porcine and buffalo fibroblasts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RG108 involves the reaction of L-tryptophan with phthalic anhydride. The process typically includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: RG108 primarily undergoes reactions related to its role as a DNA methyltransferase inhibitor. These reactions include:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the synthesis of this compound is N-phthalyl-L-tryptophan. In biological systems, this compound induces demethylation of DNA, leading to the reactivation of tumor suppressor genes and other epigenetically silenced genes .

Comparison with Similar Compounds

Comparison with Similar DNMT Inhibitors

Mechanistic and Functional Differences

Compound Type Cytotoxicity Demethylation Efficiency Genotoxicity Direct DNMT Inhibition Key Applications
RG108 Non-nucleoside Low Moderate None Yes (DNMT1) Stem cell therapy, cancer radiosensitization, neuroprotection
5-Azacytidine Nucleoside analog High High Yes No (incorporates into DNA) Hematologic malignancies
Decitabine Nucleoside analog High High Yes No Myelodysplastic syndromes
Zebularine Nucleoside analog Moderate Moderate Yes No Preclinical cancer models
EGCG Natural polyphenol Moderate Low Yes No Chemoprevention
Procaine Local anesthetic Low None None No Limited preclinical use

Key Findings

Cytotoxicity: this compound exhibits minimal cytotoxicity even at high concentrations (e.g., 100 µM in HCT116 cells) , whereas nucleoside analogs like 5-azacytidine and decitabine induce significant apoptosis and genotoxicity due to DNA incorporation . In esophageal cancer (EC) cells, this compound (25 µM) enhances radiosensitivity without toxicity, while 5-aza-CdR requires cytotoxic doses for similar effects .

In contrast, decitabine globally demethylates LINE-1 sequences but causes genomic instability .

Therapeutic Applications: Stem Cell Reprogramming: this compound outperforms nucleoside analogs by improving SCNT efficiency (e.g., 20 µM this compound increases porcine blastocyst rates by 75%) . Neuroprotection: this compound corrects behavioral deficits in schizophrenia models by modulating DNMT1 activity, unlike clozapine, which acts indirectly .

Limitations :

  • This compound’s demethylation efficacy is lower than nucleoside analogs in leukemia cells .
  • Its effects are cell type-specific; e.g., it promotes proliferation in HT22 neurons but inhibits growth in EC cells .

Data Tables

Table 1: Demethylation Efficiency in Selected Models

Model This compound Dose Target Genes/Regions Demethylation (%) Reference
hBMSCs 50 µM NANOG promoter 40%
Porcine fibroblasts 5 µM H19 DMR 25%
NSCLC cells 50 µM TFPI-2 promoter 30%
Adipocytes 50 µM PLIN1 promoter 5%

Table 2: Comparative Cytotoxicity (IC₅₀ Values)

Cell Line This compound (µM) 5-Aza-CdR (nM) Zebularine (µM)
HCT116 (colon) >100 50 200
Eca-109 (esophageal) 70 10 150
HEI-OC1 (auditory) Non-toxic Toxic N/A

Biological Activity

RG108, chemically known as 2-(1,3-dioxoisoindolin-2-yl)-3-(1H-indol-3-yl) propanoic acid, is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs). It has garnered attention for its potential therapeutic applications in epigenetic modulation, particularly in enhancing stem cell potency and reactivating silenced tumor suppressor genes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various cell types, and implications for therapeutic use.

This compound functions primarily by inhibiting the activity of DNMTs, enzymes responsible for adding methyl groups to DNA. This methylation typically suppresses gene expression, particularly of tumor suppressor genes. By blocking DNMTs, this compound leads to a decrease in global DNA methylation levels and promotes the expression of genes associated with pluripotency and differentiation.

Effects on Stem Cells

Case Study: Human Bone Marrow-Derived Mesenchymal Stem Cells (hBMSCs)

A study investigated the effects of this compound on hBMSCs, focusing on its ability to enhance markers associated with stemness. The cells were treated with this compound at concentrations ranging from 50 μM to 1.6 mM over seven days. Key findings included:

  • Cell Viability and Apoptosis : this compound did not adversely affect cell viability or induce apoptosis at 50 μM.
  • DNMT Activity : A significant reduction in DNMT activity (75% decrease) was observed alongside a 42% reduction in global DNA methylation levels.
  • Gene Expression : The expression of pluripotency markers NANOG and OCT4 was significantly upregulated, indicating that this compound effectively promotes an epigenetic shift towards a more stem-like state in hBMSCs .
Concentration (μM)DNMT Activity Reduction (%)Global Methylation Reduction (%)NANOG Expression Change (%)OCT4 Expression Change (%)
507542Significant UpregulationSignificant Upregulation
100Not reportedNot reportedNot reportedNot reported
400Not reportedNot reportedNot reportedNot reported

Impact on Memory and Learning

In addition to its effects on stem cells, this compound has been studied for its impact on memory and learning. In a recent experiment involving snails, this compound administration resulted in impaired long-term memory (LTM). However, this impairment was reversible, suggesting that the compound's effects on memory may be temporary and dependent on dosage and timing .

Experimental Findings

  • Memory Testing : Snails injected with this compound exhibited significantly lower withdrawal responses compared to control groups, indicating impaired memory retention.
  • Reversibility : The impairment in memory was reversible within a specified timeframe post-treatment.

Applications in Cancer Research

This compound has shown promise in cancer research by reactivating epigenetically silenced tumor suppressor genes in various human cancer cell lines. This reactivation occurs without detectable toxicity to the cells. The compound enhances the efficiency of induced pluripotent stem cell (iPS) generation, making it a valuable tool in regenerative medicine and cancer therapy .

Summary of Research Findings

The following table summarizes key research findings related to this compound's biological activity across different studies:

Study FocusKey Findings
hBMSCsUpregulation of NANOG and OCT4; significant reduction in DNMT activity; no toxicity observed .
Memory ImpairmentImpaired long-term memory in snails; reversible effects post-treatment .
Cancer Cell LinesReactivated tumor suppressor genes; enhanced iPS generation without toxicity .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of RG108 as a DNA methyltransferase inhibitor?

this compound is a non-nucleoside inhibitor that directly blocks the active site of DNMT1, the primary enzyme responsible for maintaining DNA methylation. It exhibits an IC50 of 115 nM in cell-free assays and does not trap DNMTs covalently, unlike nucleoside analogs like 5-azacytidine. This selective inhibition reduces global DNA methylation without affecting centromeric satellite sequences .

Q. What concentrations of this compound are optimal for in vitro studies?

Optimal concentrations vary by cell type:

  • 20 μM in fetal fibroblasts (FFs) significantly reduces global DNA methylation (via 5mC staining) and downregulates DNMT1 expression .
  • 50–100 μM in human bone marrow-derived mesenchymal stem cells (hBMSCs) achieves a 75% reduction in DNMT activity and 42% global demethylation, with no cytotoxicity .
  • Lower concentrations (e.g., 25 μM) are used in cancer cells (e.g., esophageal carcinoma) to avoid toxicity while enhancing radiation sensitivity .

Q. What experimental controls are critical when using this compound?

  • DMSO controls : this compound is often dissolved in DMSO, which itself may mildly modulate epigenetic enzymes .
  • Vehicle controls : To distinguish compound-specific effects from solvent artifacts.
  • Baseline methylation profiling : Pre-treatment methylation/hydroxymethylation levels (e.g., via 5mC immunostaining or qPCR) are essential for quantifying changes .

Q. How does this compound’s cytotoxicity profile compare across cell types?

this compound shows minimal toxicity in normal stem cells (e.g., hBMSCs) at ≤100 μM but induces apoptosis in cancer cells (e.g., prostate cancer lines) at similar concentrations. This cell-type specificity may arise from differences in epigenetic backgrounds or DNMT1 dependency .

Advanced Research Questions

Q. How does this compound modulate pluripotency genes like NANOG and OCT4?

In hBMSCs, this compound (50 μM) reduces methylation at the NANOG and OCT4 promoters by 40–48%, leading to transcriptional upregulation. This is accompanied by increased protein expression, confirmed via immunofluorescence and Western blotting. The mechanism involves DNMT1 downregulation and TET1 upregulation, promoting active demethylation .

Q. Does this compound induce global or gene-specific DNA demethylation?

this compound primarily targets gene-specific loci:

  • Tumor suppressor genes (e.g., GSTP1, APC) are demethylated and reactivated, while centromeric repeats remain unaffected .
  • In FFs, pluripotency gene promoters (e.g., NANOG, SOX2) show significant demethylation, whereas imprinted genes (e.g., H19) retain methylation .

Q. How does this compound compare to other DNMT inhibitors (e.g., 5-aza, EGCG)?

  • Efficacy : this compound and 5-azacytidine both reduce global methylation, but this compound lacks genotoxicity and cytotoxicity in normal cells .
  • Mechanism : Unlike 5-aza (a prodrug requiring incorporation into DNA), this compound directly inhibits DNMT1 activity in vitro .
  • Specificity : EGCG and procaine show weak or no demethylation activity in cancer cells .

Q. What methodologies quantify this compound-induced methylation changes?

  • Global methylation : 5mC immunofluorescence or ELISA .
  • Gene-specific methylation : Combined DNA glycosylation/restriction enzyme digestion followed by qPCR (e.g., HpaII/MspI for 5mC/5hmC discrimination) .
  • Hydroxymethylation : TET-assisted bisulfite sequencing or anti-5hmC antibodies .

Q. Can this compound synergize with other epigenetic modifiers?

Yes. In glioblastoma models, this compound combined with BIX01294 (a histone methyltransferase inhibitor) or TSA (a histone deacetylase inhibitor) enhances metabolic suppression in cancer cells while sparing normal stem cells .

Q. How does this compound mitigate oxidative stress in auditory cells?

this compound reduces noise-induced cochlear apoptosis by:

  • Inhibiting DNMT1, which reverses BDNF promoter hypermethylation and restores antioxidant gene expression (e.g., NRF2 pathway).
  • Attenuating ROS accumulation and TUNEL-positive cell counts in the organ of Corti .

Q. Key Methodological Considerations

  • Dose optimization : Conduct pilot MTT/viability assays for each cell type.
  • Time-course analysis : Demethylation effects peak at 3–7 days post-treatment .
  • Multi-omics validation : Pair methylation data with RNA-seq or proteomics to confirm functional gene reactivation .

Properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTXLHAHLXOAKV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017660
Record name (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48208-26-0
Record name RG108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.